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Compound of Interest

Compound Name: 3-Hydroxyquinolin-2(1h)-One

CAS No.: 26386-86-7

Cat. No.: B1207217

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Hydroxyquinolin-2(1H)-one and its related analogs. Due to the limited availability of a

complete, publicly accessible, and assigned spectroscopic dataset for 3-Hydroxyquinolin-
2(1H)-one, this document presents data from closely related compounds to serve as a valuable

reference for researchers. The guide covers Nuclear Magnetic Resonance (NMR)

spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS),

including detailed experimental protocols and expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

Below are representative ¹H and ¹³C NMR data for 4-hydroxy-2(1H)-quinolone, a structurally

similar compound, which can provide insights into the expected chemical shifts for 3-
Hydroxyquinolin-2(1H)-one.
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Disclaimer: The following NMR data is for 4-hydroxy-2(1H)-quinolone and is provided for

illustrative purposes due to the absence of a complete, assigned dataset for 3-
Hydroxyquinolin-2(1H)-one.

¹H NMR Data of a Representative Analog: 4-Hydroxy-
2(1H)-quinolone
The ¹H NMR spectrum of a quinolinone derivative provides information on the number of

different types of protons and their neighboring environments.

Chemical Shift (δ) ppm Multiplicity
Assignment (for 4-
hydroxy-2(1H)-quinolone)

11.91 s NH

8.17 d Ar-H

7.97 d Ar-H

7.68 t Ar-H

7.61 t Ar-H

7.36 t Ar-H

6.12 s C³-H

Solvent: DMSO-d₆, Frequency: 400 MHz[1]

¹³C NMR Data of a Representative Analog: 4-Hydroxy-
2(1H)-quinolone
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
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Chemical Shift (δ) ppm
Assignment (for 4-hydroxy-2(1H)-
quinolone)

177.3 C=O

141.2 Ar-C

140.7 Ar-C

132.8 Ar-CH

124.9 Ar-CH

122.2 Ar-CH

118.0 Ar-C

116.5 Ar-CH

109.1 =CH

Solvent: DMSO-d₆[2][3]

Experimental Protocol for NMR Spectroscopy
Sample Preparation:[2][4]

Dissolution: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Transfer: Transfer the solution to a 5 mm NMR tube.

Filtration: If suspended particles are present, filter the solution through a pipette with a glass

wool plug into the NMR tube to ensure sample homogeneity.

¹H NMR Acquisition:[5]

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Program: Standard single-pulse experiment.

Acquisition Parameters:
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Number of scans: 16-64 (depending on sample concentration).

Relaxation delay (d1): 1-5 seconds.

Acquisition time (aq): 2-4 seconds.

Processing: Apply Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

¹³C NMR Acquisition:[6][7]

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Parameters:

Number of scans: 1024 or more to achieve a good signal-to-noise ratio.

Relaxation delay (d1): 2-5 seconds.

Processing: Apply Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

FT-IR Spectral Data of a Representative Analog: 4-
Hydroxy-1-methyl-2(1H)-quinolone
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Wavenumber (cm⁻¹) Intensity
Assignment (for 4-
hydroxy-1-methyl-2(1H)-
quinolone)

3400-3200 Broad, Strong O-H stretch

~3100 Medium Aromatic C-H stretch

~1650 Strong C=O stretch (amide)

1600-1450 Medium-Strong C=C stretch (aromatic)

~1350 Medium C-N stretch

~1200 Medium C-O stretch

Sample Preparation: KBr pellet[8]

Experimental Protocol for FT-IR Spectroscopy
KBr Pellet Method:[9][10]

Grinding: Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder using an

agate mortar and pestle until a fine, homogeneous powder is obtained.

Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic

press to form a transparent or translucent pellet.

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire

the spectrum, typically in the range of 4000-400 cm⁻¹.

Attenuated Total Reflectance (ATR) Method:[10][11][12]

Sample Placement: Place a small amount of the solid sample directly onto the ATR crystal.

Pressure Application: Apply pressure to ensure good contact between the sample and the

crystal.

Analysis: Acquire the spectrum directly.
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Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

For 3-Hydroxyquinolin-2(1H)-one (C₉H₇NO₂), the expected exact mass is approximately

161.0477 g/mol .

Expected Fragmentation Pattern
In Electron Ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) at m/z = 161 would

be expected. Common fragmentation pathways for quinolinone structures may involve:

Loss of CO: A characteristic fragmentation for lactam structures, leading to a fragment ion at

m/z = 133.

Loss of H₂O: From the hydroxyl group, resulting in a fragment at m/z = 143.

Retro-Diels-Alder (RDA) reaction: Cleavage of the heterocyclic ring.

Experimental Protocol for Mass Spectrometry
Electron Ionization (EI) Mass Spectrometry:[13][14][15]

Sample Introduction: Introduce a small amount of the volatile sample into the ion source,

typically via a direct insertion probe or after separation by gas chromatography (GC).

Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70

eV) to generate a molecular ion and various fragment ions.

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer

(e.g., quadrupole, time-of-flight).

Detection: Detect the ions to generate a mass spectrum.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

newly synthesized compound.
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Caption: Workflow for Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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